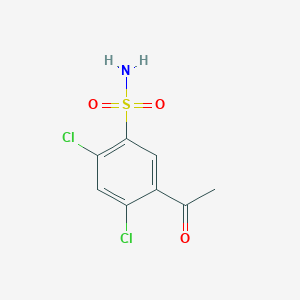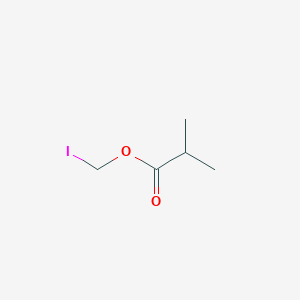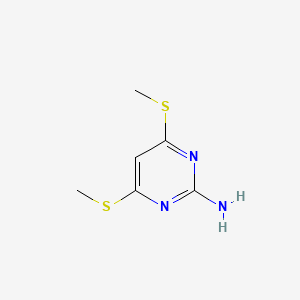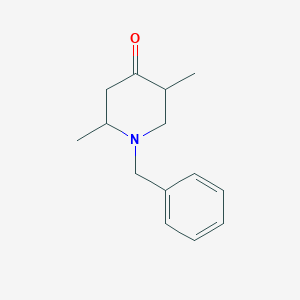![molecular formula C6H11ClO2 B3385465 1-Chloro-3-[(propan-2-yl)oxy]propan-2-one CAS No. 63611-47-2](/img/structure/B3385465.png)
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one
概要
説明
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one is an organic compound with the molecular formula C6H11ClO2. It is a chlorinated ketone, characterized by the presence of a chlorine atom, an isopropyl group, and an ether linkage. This compound is of interest in various chemical and industrial applications due to its reactivity and potential as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ether linkage. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 3-[(propan-2-yl)oxy]propan-2-ol.
Reduction: 1-Chloro-3-[(propan-2-yl)oxy]propan-2-ol.
Oxidation: 3-[(propan-2-yl)oxy]propanoic acid.
科学的研究の応用
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-3-[(propan-2-yl)oxy]propan-2-one depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing chlorine atom and the carbonyl group. This makes it susceptible to nucleophilic attack, facilitating various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to disruption of metabolic processes or inhibition of microbial growth.
類似化合物との比較
1-Chloro-3-[(propan-2-yl)oxy]propan-2-one can be compared with other chlorinated ketones and ethers, such as:
1-Chloro-2-propanone: A simpler chlorinated ketone with similar reactivity but lacking the ether linkage.
3-Chloro-2-butanone: Another chlorinated ketone with a different alkyl group, affecting its reactivity and applications.
1-Chloro-3-methoxypropan-2-one: Similar structure but with a methoxy group instead of an isopropyl group, leading to different chemical properties and uses.
特性
IUPAC Name |
1-chloro-3-propan-2-yloxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-4-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHXZSDWLIUHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550057 | |
| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63611-47-2 | |
| Record name | 1-Chloro-3-[(propan-2-yl)oxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenamine, 2-[(2-bromophenyl)thio]-](/img/structure/B3385410.png)










